molecular formula C15H11ClN2O B5851889 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide

2-chloro-N-(4-cyanophenyl)-4-methylbenzamide

Cat. No. B5851889
M. Wt: 270.71 g/mol
InChI Key: FMESBQMPIIAQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-cyanophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that belongs to the class of amides. CCMB has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

2-chloro-N-(4-cyanophenyl)-4-methylbenzamide exerts its biological effects by inhibiting specific enzymes in the body. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide increases the levels of acetylcholine in the brain, which can improve memory and cognitive function. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to have both biochemical and physiological effects. Biochemically, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide inhibits specific enzymes in the body, as mentioned earlier. Physiologically, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to improve memory and cognitive function by increasing the levels of acetylcholine in the brain. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity. However, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide also has some limitations. It is a relatively new compound, and its long-term effects on the body are not yet fully understood. Additionally, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide may have off-target effects on other enzymes in the body, which could lead to unintended consequences.

Future Directions

There are several future directions for research on 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide. One potential area of research is the development of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide derivatives that exhibit improved biological activity and reduced off-target effects. Another area of research is the investigation of the long-term effects of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide on the body, particularly with regards to its potential use in the treatment of Alzheimer's disease. Additionally, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide could be investigated for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.

Synthesis Methods

The synthesis of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride, followed by the reaction with 4-cyanophenylamine. The resulting product is purified through recrystallization to obtain 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide in high purity.

Scientific Research Applications

2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been widely used in scientific research due to its potential applications in drug discovery. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use in the treatment of Alzheimer's disease. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

2-chloro-N-(4-cyanophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-2-7-13(14(16)8-10)15(19)18-12-5-3-11(9-17)4-6-12/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMESBQMPIIAQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-cyanophenyl)-4-methylbenzamide

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